molecular formula C20H26N4O2S B11378138 N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-ethylbutanamide

N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-ethylbutanamide

Cat. No.: B11378138
M. Wt: 386.5 g/mol
InChI Key: LMNMTLZHHHRXDH-UHFFFAOYSA-N
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Description

N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-ethylbutanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiadiazole ring, a pyrrolidinone moiety, and a dimethylphenyl group, making it a versatile candidate for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-ethylbutanamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4-dimethylphenylamine with thiocarbonyl compounds can yield the thiadiazole ring, which is then coupled with a pyrrolidinone derivative through amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of catalysts, such as palladium or rhodium complexes, can enhance the efficiency of the synthesis. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall productivity .

Chemical Reactions Analysis

Types of Reactions

N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-ethylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-ethylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit certain kinases or interact with ion channels, leading to changes in cellular signaling and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-ethylbutanamide stands out due to its unique combination of structural features, including the thiadiazole ring and pyrrolidinone moiety.

Properties

Molecular Formula

C20H26N4O2S

Molecular Weight

386.5 g/mol

IUPAC Name

N-[5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide

InChI

InChI=1S/C20H26N4O2S/c1-5-14(6-2)18(26)21-20-23-22-19(27-20)15-10-17(25)24(11-15)16-8-7-12(3)13(4)9-16/h7-9,14-15H,5-6,10-11H2,1-4H3,(H,21,23,26)

InChI Key

LMNMTLZHHHRXDH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)C2CC(=O)N(C2)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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